KR-31080

AT1 receptor binding affinity receptor pharmacology

Standard ARBs like losartan cannot distinguish receptor reserve phenomena from true non-competitive blockade, limiting mechanistic cardiovascular studies. KR-31080 (also known as SK-1080), an imidazo[4,5-b]pyridine-derived AT1-selective antagonist, delivers insurmountable antagonism with reduced E_max in vascular preparations and nonparallel in vivo shifts. • 12-fold higher AT1 binding affinity vs. losartan (IC50: 1.01 vs. 12.3 nM); zero AT2 binding. • 10-fold greater oral potency in beagle dogs with rapid onset-ideal for instrumented canine CV models. • Clean cardioprotection profile in Langendorff and MI models without PT/APTT confounding. Packaged for research use with ambient-temperature global shipping. Custom synthesis available for bulk orders.

Molecular Formula C30H28N8O
Molecular Weight 516.6 g/mol
Cat. No. B1240759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKR-31080
Synonyms2-butyl-5-methyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
KR 31080
KR31080
SK-1080
Molecular FormulaC30H28N8O
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])C
InChIInChI=1S/C30H28N8O/c1-3-4-12-28-32-26-18-25(27-11-7-8-17-38(27)39)20(2)31-30(26)37(28)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)29-33-35-36-34-29/h5-11,13-18H,3-4,12,19H2,1-2H3,(H,33,34,35,36)
InChIKeyDCYGPXCSWDZTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KR-31080 (SK-1080) for Research Use: High-Potency AT1-Selective Antagonist with Insurmountable Binding for Advanced Cardiovascular Studies


KR-31080 (also known as SK-1080) is an imidazo[4,5-b]pyridine derivative that functions as a non-peptide, AT1-selective angiotensin II receptor antagonist [1]. It exhibits high affinity for AT1 receptors while showing no binding to AT2 receptors, and in functional assays it displays a mode of insurmountable antagonism, distinguishing it from purely competitive antagonists like losartan [2].

Why Losartan and Other Competitive AT1 Antagonists Cannot Substitute for KR-31080 in Insurmountable Antagonism Research


KR-31080's unique pharmacological profile—high AT1 binding affinity, insurmountable antagonism, and species-dependent bioavailability—cannot be replicated by generic ARBs such as losartan or other imidazole-based antagonists. Studies directly comparing KR-31080 to losartan reveal marked differences in receptor binding potency, functional antagonism mode, and in vivo efficacy across species [1]. These differences are not merely incremental but reflect a fundamentally distinct interaction with the AT1 receptor, making KR-31080 essential for experiments where insurmountable blockade, rapid onset, or species-specific effects are critical variables [2].

Quantitative Differentiation of KR-31080: Head-to-Head Data vs. Losartan and AT1 Class Comparators


AT1 Receptor Binding Affinity: 12-Fold Greater Potency Than Losartan in Human Recombinant Receptors

In competitive radioligand binding assays using human recombinant AT1 receptors, KR-31080 (SK-1080) demonstrated a median inhibitory concentration (IC50) of 1.01 nM, representing a 12-fold higher potency compared to losartan, which exhibited an IC50 of 12.3 nM under identical assay conditions [1]. Both compounds showed no significant binding to AT2 receptors (IC50 >10 µM). The Hill coefficient for KR-31080 was 0.96, indicating a single binding site interaction similar to losartan, yet the magnitude of affinity difference directly translates to a lower required concentration for receptor occupancy [1].

AT1 receptor binding affinity receptor pharmacology angiotensin II

Functional Antagonism: Insurmountable Blockade vs. Competitive Antagonism by Losartan

In isolated rat and rabbit aorta functional assays, KR-31080 produced a nonparallel rightward shift in angiotensin II concentration-response curves with a 15-25% decrease in maximal contractile response (pKB values: 9.97 in rat, 9.51 in rabbit), indicative of insurmountable antagonism [1]. In contrast, losartan exhibited purely competitive antagonism with parallel rightward shifts and no reduction in maximal response (pA2 values: 8.02 in rat, 7.59 in rabbit) [1]. This differential mode of antagonism is also reflected in vivo, where KR-31080 (i.v.) caused a nonparallel shift and reduced maximal pressor response in pithed rats (ID50: 0.07 mg/kg), approximately 25-fold more potent than losartan (ID50: 1.74 mg/kg), which maintained competitive characteristics [1].

functional antagonism vascular contraction insurmountable antagonism AT1 receptor

In Vivo Antihypertensive Efficacy: Species-Dependent Potency and Rapid Onset vs. Losartan

In furosemide-treated beagle dogs, oral KR-31080 exhibited a 10-fold greater antihypertensive potency than losartan, with ED20 values of 0.72 mg/kg and 8.13 mg/kg, respectively, and a rapid onset (time to Emax: 1-1.5 h) [1]. In contrast, in renally hypertensive rats (RHR), oral potency was similar (ED20: 5.06 vs. 3.36 mg/kg for losartan) but duration exceeded 24 hours [1]. Notably, intravenous KR-31080 in rats was highly potent (ED20: 0.06 mg/kg), revealing poor oral bioavailability in rodents, while dogs demonstrated good oral bioavailability [1]. Repeated 21-day dosing in spontaneously hypertensive rats (SHR) produced sustained blood pressure reduction without tachycardia or tolerance, with effect gradually increasing to day 7 (Emax: 15.0% at 10 mg/kg, 19.7% at 30 mg/kg) [1].

antihypertensive in vivo pharmacology bioavailability species differences

Cardioprotective Effects: Dose-Dependent Improvement in Reperfusion Function vs. Losartan

In isolated perfused rat hearts subjected to global ischemia (30 min) and reperfusion (30 min), KR-31080 pretreatment improved left ventricular developed pressure (LVDP) and rate-pressure product (PRP) in a dose-dependent manner [1]. Direct comparison with losartan under identical conditions demonstrated that KR-31080 conferred comparable or superior functional recovery, though losartan showed greater inhibition of ADP-induced platelet aggregation in human blood [1]. Importantly, KR-31080 did not affect prothrombin time (PT) or activated partial thromboplastin time (APTT), indicating no interference with coagulation cascades [1].

ischemia-reperfusion cardioprotection left ventricular function AT1 antagonist

Optimal Experimental Applications for KR-31080 Based on Demonstrated Pharmacological Differentiation


Investigating Insurmountable AT1 Receptor Antagonism Mechanisms

KR-31080 is ideally suited for studies requiring sustained, non-competitive AT1 blockade. Its insurmountable antagonism profile, confirmed by reduced maximal contractile responses in vascular preparations and nonparallel shifts in vivo, enables researchers to distinguish receptor reserve phenomena and probe the molecular basis of prolonged receptor inactivation [1]. Use KR-31080 when experimental design demands differentiation from purely competitive antagonists like losartan.

Canine Cardiovascular Pharmacology and Large-Animal Hypertension Models

KR-31080's 10-fold greater oral potency compared to losartan in beagle dogs, combined with rapid onset and good oral bioavailability in this species, makes it the preferred AT1 antagonist for canine cardiovascular studies [1]. Researchers utilizing instrumented dog models for hypertension, heart failure, or renal physiology will achieve robust AT1 blockade at lower doses, minimizing potential off-target effects.

Myocardial Ischemia-Reperfusion Injury Studies

For Langendorff-perfused heart experiments or in vivo myocardial infarction models, KR-31080 provides dose-dependent cardioprotection via AT1 receptor blockade without confounding effects on coagulation parameters (PT/APTT) [1]. This clean pharmacological profile allows unambiguous interpretation of AT1 receptor contributions to reperfusion salvage signaling pathways.

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